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Compound of Interest

Compound Name: N,N-Dimethyl-4-nitroaniline

Cat. No.: B014474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N,N-Dimethyl-
4-nitroaniline, a key organic compound often utilized in the synthesis of dyes,
pharmaceuticals, and as a reference in non-linear optical studies. This document details its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)
spectroscopic characteristics, offering valuable data for identification, characterization, and
quality control purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
spectral data for N,N-Dimethyl-4-nitroaniline.

'H NMR Spectral Data

The *H NMR spectrum of N,N-Dimethyl-4-nitroaniline is characterized by signals
corresponding to the aromatic protons and the N-methyl protons.
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. . Coupling
Chemical Shift L .
Multiplicity Constant (J) Assighment Solvent
(3) ppm
Hz

2H, Aromatic

~8.10 Doublet ~9.5 CDCls
(ortho to NO2)
2H, Aromatic

~6.59 Doublet ~9.5 (ortho to CDClIs
N(CHs)2)

) 6H, N-methyl (-

~3.10 Singlet - CDCls
N(CHs)2)
2H, Aromatic

~8.05 Doublet 9.0 Acetone-de
(ortho to NO2)
2H, Aromatic

~6.79 Doublet 9.0 (ortho to Acetone-ds
N(CHs)2)

) 6H, N-methyl (-

~3.18 Singlet - Acetone-ds

N(CHs)2)

13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (d) ppm Assignment Solvent
Quaternary C attached to

~155.5 CDCls
N(CHs)2

~139.5 Quaternary C attached to NO:z CDCls

~126.0 Aromatic CH (ortho to NO2) CDCls
Aromatic CH (ortho to

~110.5 CDCls
N(CHs)2)

~40.0 N-methyl (-N(CHs)2) CDCls
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of N,N-Dimethyl-4-nitroaniline shows characteristic absorption bands for the nitro
group, the aromatic ring, and the C-N bonds.

Wavenumber (cm~?) Intensity Assignment
~1595 Strong Aromatic C=C stretching
~1510 Strong Asymmetric NO2 stretching
~1330 Strong Symmetric NOz2 stretching
) C-N stretching (aromatic

~1365 Medium ]

amine)

C-H out-of-plane bending
~810 Strong

(para-disubstituted)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
N,N-Dimethyl-4-nitroaniline exhibits a strong absorption in the UV-Vis region due to its
extended 1t-conjugated system involving the electron-donating dimethylamino group and the
electron-withdrawing nitro group.

Molar Absorptivity (€) (L

Solvent Amax (nm)

mol~* cm™?)
Ethanol ~385 Data not readily available
Methanol ~394 Data not readily available

The position of the maximum absorption (Amax) is solvent-dependent, a phenomenon known
as solvatochromism.

Experimental Protocols
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The following are generalized protocols for obtaining the spectral data presented.

NMR Spectroscopy

Sample Preparation:
e Weigh approximately 5-10 mg of N,N-Dimethyl-4-nitroaniline.

o Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCIs or
Acetone-ds) in a clean, dry vial.

o Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (*H and 3C NMR):

e Insert the NMR tube into the spectrometer.

e Lock the spectrometer on the deuterium signal of the solvent.
» Shim the magnetic field to achieve optimal homogeneity.

e Acquire the *H spectrum using appropriate parameters (e.g., pulse angle, acquisition time,
relaxation delay).

e Acquire the 13C spectrum, often with proton decoupling to simplify the spectrum.

e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

» Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,
TMS).

IR Spectroscopy (KBr Pellet Method)

Sample Preparation:

e Grind a small amount (1-2 mg) of N,N-Dimethyl-4-nitroaniline with approximately 100-200
mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle
until a fine, homogeneous powder is obtained.
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e Place a portion of the powder into a pellet die.

e Press the powder under high pressure (several tons) using a hydraulic press to form a
transparent or translucent pellet.

Data Acquisition:
e Place the KBr pellet in the sample holder of the FTIR spectrometer.
e Record a background spectrum of the empty sample compartment.

e Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-
400 cm™1),

UV-Vis Spectroscopy

Sample Preparation:

e Prepare a stock solution of N,N-Dimethyl-4-nitroaniline of a known concentration in a
suitable UV-grade solvent (e.g., ethanol or methanol).

« Dilute the stock solution to prepare a series of standard solutions of lower concentrations.
The absorbance of the final solution should ideally be within the linear range of the
spectrophotometer (typically 0.1-1.0).

Data Acquisition:

e Use a matched pair of cuvettes (typically 1 cm path length). Fill one cuvette with the pure
solvent to be used as a blank.

« Fill the other cuvette with the sample solution.
e Place the blank cuvette in the spectrophotometer and record a baseline.

o Replace the blank with the sample cuvette and measure the absorbance spectrum over the
desired wavelength range (e.g., 200-600 nm).

e The wavelength of maximum absorbance (Amax) is determined from the resulting spectrum.
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Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the key electronic
transitions in N,N-Dimethyl-4-nitroaniline.
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Sample Preparation

N,N-Dimethyl-4-nitroaniline

'

Dissolution in Grinding with KBr Dilution in
Deuterated Solvent g UV-grade Solvent
l Datal Acquisition l
NMR Spectrometer FTIR Spectrometer UV-Vis Spectrophotometer

Data Analysis & Interpretation

NMR Spectra
(*H & 13C)
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Ground State

HOMO (m)
AE = hv
(Tt — m* transition)
Excited State
Y
LUMO (m*)
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« To cite this document: BenchChem. [Spectroscopic Analysis of N,N-Dimethyl-4-nitroaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014474#n-n-dimethyl-4-nitroaniline-spectral-data-
nMr-ir-uv-visj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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